molecular formula C13H12Br2ClN3 B13641519 1,3-Bis(4-bromophenyl)guanidine hydrochloride

1,3-Bis(4-bromophenyl)guanidine hydrochloride

Cat. No.: B13641519
M. Wt: 405.51 g/mol
InChI Key: DYNOLLFJKQIVRQ-UHFFFAOYSA-N
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Description

1,3-Bis(4-bromophenyl)guanidine hydrochloride is a chemical compound with the molecular formula C₁₃H₁₂Br₂ClN₃ and a molecular weight of 405.52 g/mol . This compound is known for its applications in various scientific research fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(4-bromophenyl)guanidine hydrochloride typically involves the reaction of 4-bromoaniline with cyanamide under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high purity and yield. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(4-bromophenyl)guanidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can modify the oxidation state of the compound .

Scientific Research Applications

1,3-Bis(4-bromophenyl)guanidine hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1,3-Bis(4-bromophenyl)guanidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can affect various biochemical pathways, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Bis(4-chlorophenyl)guanidine hydrochloride
  • 1,3-Bis(4-fluorophenyl)guanidine hydrochloride
  • 1,3-Bis(4-methylphenyl)guanidine hydrochloride

Uniqueness

1,3-Bis(4-bromophenyl)guanidine hydrochloride is unique due to the presence of bromine atoms, which impart distinct chemical properties such as higher reactivity in substitution reactions compared to its chlorinated or fluorinated analogs .

Properties

Molecular Formula

C13H12Br2ClN3

Molecular Weight

405.51 g/mol

IUPAC Name

1,2-bis(4-bromophenyl)guanidine;hydrochloride

InChI

InChI=1S/C13H11Br2N3.ClH/c14-9-1-5-11(6-2-9)17-13(16)18-12-7-3-10(15)4-8-12;/h1-8H,(H3,16,17,18);1H

InChI Key

DYNOLLFJKQIVRQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=NC2=CC=C(C=C2)Br)N)Br.Cl

Origin of Product

United States

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